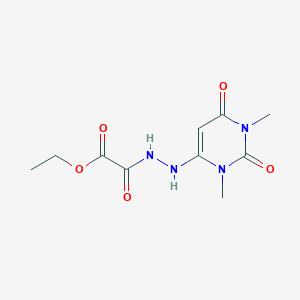
Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Hydrazination: The pyrimidine derivative is then reacted with hydrazine hydrate to introduce the hydrazino group.
Esterification: The final step involves the esterification of the hydrazino derivative with ethyl oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction of the compound can yield hydrazine derivatives, which may further react to form various substituted hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Substituted hydrazines.
Substitution: Various substituted esters.
科学的研究の応用
Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or activation of the target molecule. The pyrimidine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: Similar structure but with a purine ring instead of a pyrimidine ring.
Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetate: Lacks the hydrazino group.
Uniqueness
Ethyl (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazino)(oxo)acetate is unique due to the presence of both the hydrazino group and the pyrimidine ring, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
7150-05-2 |
|---|---|
分子式 |
C10H14N4O5 |
分子量 |
270.24 g/mol |
IUPAC名 |
ethyl 2-[2-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)hydrazinyl]-2-oxoacetate |
InChI |
InChI=1S/C10H14N4O5/c1-4-19-9(17)8(16)12-11-6-5-7(15)14(3)10(18)13(6)2/h5,11H,4H2,1-3H3,(H,12,16) |
InChIキー |
NIWIRFBVPKKUNI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)NNC1=CC(=O)N(C(=O)N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


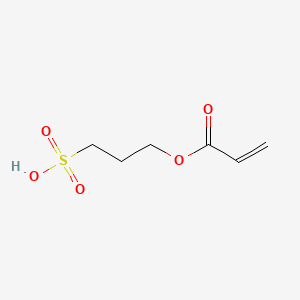
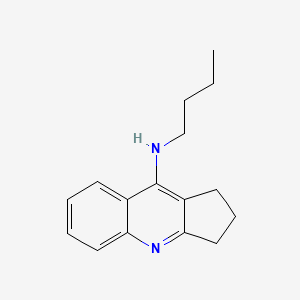

![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)


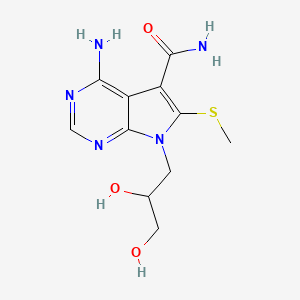
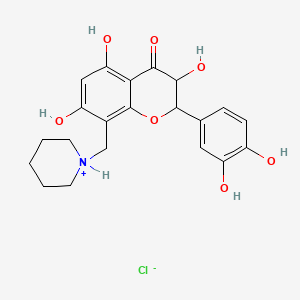
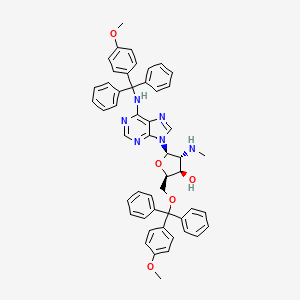

![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
